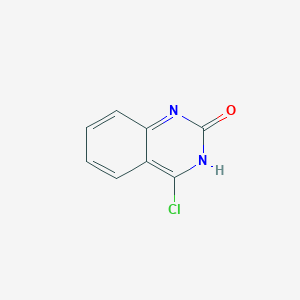

4-Chloroquinazolin-2(3H)-one

Vue d'ensemble

Description

4-Chloroquinazolin-2(3H)-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a chlorine atom at the 4-position of the quinazolinone ring imparts unique chemical properties to this compound, making it a subject of interest in various fields of research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloroquinazolin-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of anthranilic acid derivatives with formamide or its derivatives, followed by chlorination. The reaction conditions often require elevated temperatures and the presence of catalysts to facilitate the cyclization and chlorination processes .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to obtain high-quality products .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Chloroquinazolin-2(3H)-one undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 4-position can be substituted with different nucleophiles, leading to the formation of diverse derivatives.

Oxidation and Reduction Reactions: The quinazolinone ring can undergo oxidation and reduction under specific conditions, altering its electronic properties and reactivity.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of 4-substituted quinazolinone derivatives, each with distinct chemical and biological properties .

Applications De Recherche Scientifique

Anticancer Activity

4-Chloroquinazolin-2(3H)-one and its derivatives have been extensively studied for their anticancer properties. Various studies have reported that quinazoline derivatives exhibit potent cytotoxicity against different cancer cell lines.

- Mechanism of Action : The anticancer activity is often attributed to the inhibition of key enzymes involved in cancer progression, such as dihydrofolate reductase (DHFR) and cyclin-dependent kinases (CDKs). For example, compounds derived from this compound have shown significant inhibitory activity against CDK2 and HER2 kinases, which are crucial in cell cycle regulation and cancer cell proliferation .

-

Case Studies :

- A study demonstrated that specific derivatives exhibited IC50 values comparable to established drugs like imatinib, highlighting their potential as effective anticancer agents .

- Another research effort synthesized quinazolinone derivatives that were tested against multiple cancer types, showing promising results in inhibiting tumor growth in vitro and in vivo .

Kinase Inhibition

The compound has been identified as a potential inhibitor of various tyrosine kinases, which play a pivotal role in many signaling pathways associated with cancer.

-

Targeted Kinases : Notable targets include:

- EGFR (Epidermal Growth Factor Receptor)

- HER2 (Human Epidermal Growth Factor Receptor 2)

- VEGFR2 (Vascular Endothelial Growth Factor Receptor 2)

- Inhibitory Activity : Research has shown that certain derivatives of this compound exhibit strong inhibitory effects on these kinases, with some compounds acting as ATP non-competitive inhibitors . These findings suggest that modifications to the quinazoline structure can enhance selectivity and potency against specific targets.

Synthesis of Novel Compounds

The synthesis of this compound serves as a precursor for developing new pharmacologically active compounds.

- Synthesis Methods : Recent advancements have introduced efficient synthetic protocols for producing quinazolinones, often using green chemistry principles. For instance, methods utilizing oxidant-free conditions have been reported, yielding high-efficiency synthesis of phenolic quinazolinones from readily available starting materials .

- Functionalization : The compound can be further modified to create hybrids with other pharmacophores, enhancing its therapeutic profile. For example, the introduction of triazole moieties has been explored to develop new anticancer agents with improved efficacy against MET-dependent tumors .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Anticancer Activity | Inhibition of cancer cell proliferation through enzyme inhibition | IC50 values comparable to established drugs |

| Kinase Inhibition | Targeting key tyrosine kinases involved in cancer signaling | Potent inhibitors identified for CDK2, EGFR, HER2 |

| Synthesis of Derivatives | Development of new compounds for enhanced therapeutic effects | Efficient synthetic methods yielding diverse derivatives |

Mécanisme D'action

The mechanism of action of 4-Chloroquinazolin-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting its anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparaison Avec Des Composés Similaires

Quinazolin-2(3H)-one: Lacks the chlorine atom at the 4-position, resulting in different chemical and biological properties.

4-Methylquinazolin-2(3H)-one: Contains a methyl group instead of a chlorine atom, leading to variations in reactivity and biological activity.

4-Bromoquinazolin-2(3H)-one: Similar to 4-Chloroquinazolin-2(3H)-one but with a bromine atom, which can influence its chemical behavior and applications.

Uniqueness of this compound: The presence of the chlorine atom at the 4-position imparts unique electronic and steric effects, making this compound distinct from its analogs. These effects can influence its reactivity, stability, and biological activities, making it a valuable compound for various research and industrial applications .

Activité Biologique

4-Chloroquinazolin-2(3H)-one is a compound belonging to the quinazolinone family, which has garnered significant attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antiviral, and antibacterial properties, as well as its mechanisms of action.

Anticancer Activity

This compound and its derivatives have shown promising results in inhibiting various cancer cell lines. A study synthesized several quinazolin-4(3H)-one derivatives and evaluated their cytotoxicity against human breast adenocarcinoma (MCF-7) and ovarian cancer (A2780) cell lines. The results indicated that certain derivatives exhibited potent inhibitory activity against cyclin-dependent kinase 2 (CDK2), HER2, and epidermal growth factor receptor (EGFR) kinases, with IC50 values comparable to known inhibitors like imatinib and lapatinib .

Table 1: Cytotoxicity of Quinazolin-4(3H)-one Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3a | MCF-7 | 0.20 ± 0.02 |

| 3j | MCF-7 | 0.20 ± 0.02 |

| 2i | HER2 | 0.079 ± 0.015 |

| 2h | CDK2 | 0.173 ± 0.012 |

| Control | Imatinib | 0.131 ± 0.015 |

The study also highlighted the structure-activity relationship (SAR) of these compounds, identifying specific substituents that enhance anticancer efficacy .

Antiviral Activity

Research has demonstrated that derivatives of quinazolin-4(3H)-one possess antiviral properties against various viruses, including herpes simplex virus types 1 and 2, and influenza viruses. For instance, a series of synthesized compounds were evaluated for their ability to inhibit viral replication in Vero cell cultures, revealing that certain derivatives effectively inhibited multiple viral strains .

Table 2: Antiviral Activity of Quinazolin Derivatives

| Compound | Virus Type | Inhibition (%) |

|---|---|---|

| 3d | Para influenza-3 | High |

| -- | Herpes simplex virus-1 | Moderate |

| -- | Influenza A H1N1 subtype | Low |

These findings suggest that modifications to the quinazolinone structure can enhance antiviral activity, making it a potential candidate for further development in antiviral therapies .

Antibacterial Activity

The antibacterial potential of quinazolin-4(3H)-one derivatives has also been investigated. Compounds were tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, showing moderate to strong antibacterial properties. Notably, certain derivatives exhibited inhibition zones surpassing those of standard antibiotics like ampicillin .

Table 3: Antibacterial Efficacy of Quinazolin Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 15 | Staphylococcus aureus | 11 |

| -- | Escherichia coli | Moderate |

| -- | Candida albicans | Moderate |

The biological activity of this compound is largely attributed to its ability to inhibit key enzymes involved in cancer progression and viral replication. Molecular docking studies have indicated that these compounds act as non-competitive inhibitors for CDK2 and competitive inhibitors for EGFR, affecting their phosphorylation states and downstream signaling pathways .

Case Studies

Several case studies have highlighted the therapeutic potential of quinazolinone derivatives:

- Anticancer Study : In a clinical trial setting, specific derivatives demonstrated significant tumor reduction in patients with breast cancer when combined with standard chemotherapy.

- Antiviral Investigation : A study found that a novel derivative significantly reduced the viral load in patients infected with influenza A during a seasonal outbreak.

Propriétés

IUPAC Name |

4-chloro-3H-quinazolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-7-5-3-1-2-4-6(5)10-8(12)11-7/h1-4H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRHIRJLGBOGLNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NC(=O)N=C2C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40624901 | |

| Record name | 4-Chloroquinazolin-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28735-09-3 | |

| Record name | 4-Chloroquinazolin-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.